2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol
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Overview
Description
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a phenylpyridazinyl group and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylpyridazinyl Group: The phenylpyridazinyl group is introduced through a nucleophilic substitution reaction, where a halogenated phenylpyridazine reacts with the piperazine ring.
Attachment of the Ethanol Moiety: The final step involves the reaction of the piperazine derivative with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenylpyridazinyl group can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield acetaldehyde or acetic acid, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring.
Scientific Research Applications
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The phenylpyridazinyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the ethanol moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: Another structurally related compound with potential biological activities.
Uniqueness
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]ethanol stands out due to its unique combination of a phenylpyridazinyl group, a piperazine ring, and an ethanol moiety
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H20N4O/c21-13-12-19-8-10-20(11-9-19)16-7-6-15(17-18-16)14-4-2-1-3-5-14/h1-7,21H,8-13H2 |
InChI Key |
DBICVASJASZEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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